molecular formula C15H18F3N3O3S B4742662 1-(methylsulfonyl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}piperidine-3-carbohydrazide

1-(methylsulfonyl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}piperidine-3-carbohydrazide

Cat. No.: B4742662
M. Wt: 377.4 g/mol
InChI Key: TUQZLFKXGMREBC-DJKKODMXSA-N
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Description

1-(methylsulfonyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}piperidine-3-carbohydrazide is a complex organic compound featuring a piperidine ring, a trifluoromethyl group, and a methylsulfonyl group

Preparation Methods

The synthesis of 1-(methylsulfonyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}piperidine-3-carbohydrazide typically involves multiple steps, including the formation of the piperidine ring, introduction of the trifluoromethyl group, and the addition of the methylsulfonyl group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Addition of the Methylsulfonyl Group: This can be done using methylsulfonyl chloride in the presence of a base.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(methylsulfonyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}piperidine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acids, bases, solvents, and catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(methylsulfonyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}piperidine-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials with unique properties, such as increased stability or enhanced performance.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}piperidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the piperidine ring can provide structural stability. The methylsulfonyl group may contribute to the compound’s solubility and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar compounds to 1-(methylsulfonyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}piperidine-3-carbohydrazide include:

    Trifluoromethylpyridine: Known for its applications in agrochemicals and pharmaceuticals.

    Trifluoromethylbenzene: Used in the synthesis of various organic compounds.

    Methylsulfonylbenzene: Utilized in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

1-methylsulfonyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O3S/c1-25(23,24)21-8-2-3-12(10-21)14(22)20-19-9-11-4-6-13(7-5-11)15(16,17)18/h4-7,9,12H,2-3,8,10H2,1H3,(H,20,22)/b19-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQZLFKXGMREBC-DJKKODMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(methylsulfonyl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}piperidine-3-carbohydrazide
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1-(methylsulfonyl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}piperidine-3-carbohydrazide
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1-(methylsulfonyl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}piperidine-3-carbohydrazide

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